- C-H Cyanation of 6-Ring N-Containing Heteroaromatics, Chemistry - A European Journal, 2017, 23(59), 14733-14737

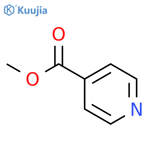

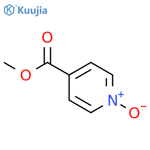

Cas no 94413-64-6 (methyl 2-cyanopyridine-4-carboxylate)

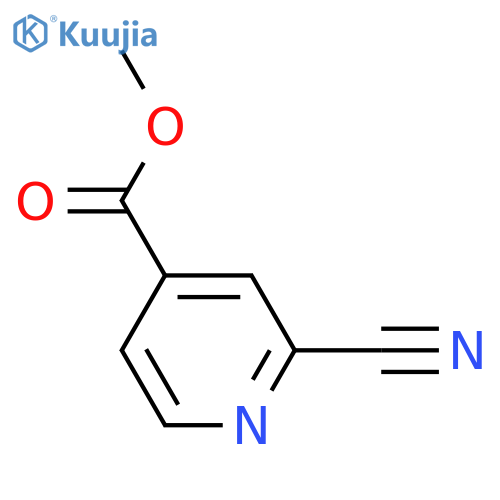

94413-64-6 structure

商品名:methyl 2-cyanopyridine-4-carboxylate

methyl 2-cyanopyridine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- Methyl 2-cyanoisonicotinate

- 2-Cyano-4-Pyridine Carboxylic Acid Methyl Ester

- 2-Cyano-4-pyridinecarboxylic Acid Methyl Ester

- 2-Cyano-isonicotinic acid methyl ester

- 4-Pyridinecarboxylicacid, 2-cyano-, methyl ester

- methyl 2-cyanopyridine-4-carboxylate

- 6-Methoxyindole

- 4-Pyridinecarboxylic acid, 2-cyano-, methyl ester

- 2-Cyano-4-carbomethoxypyridine

- ORVHMLCJEKDDAX-UHFFFAOYSA-N

- BCP09229

- 2-Cyanoisonicotinic acid methyl ester

- AB31346

- Isonicotinic acid, 2-cyano-, methyl ester (6CI)

- Methyl 2-cyano-4-pyridinecarboxylate (ACI)

- CS-W006243

- EN300-100141

- DTXSID50478210

- J-522008

- MFCD07367894

- Z1198172047

- AC-14227

- AKOS006286048

- Methyl2-cyanoisonicotinate

- SCHEMBL2224335

- 2-Cyano-4-pyridinecarboxylic Acid Methyl Ester

- AS-18621

- 94413-64-6

- DB-079874

- SY029349

-

- MDL: MFCD07367894

- インチ: 1S/C8H6N2O2/c1-12-8(11)6-2-3-10-7(4-6)5-9/h2-4H,1H3

- InChIKey: ORVHMLCJEKDDAX-UHFFFAOYSA-N

- ほほえんだ: N#CC1C=C(C(OC)=O)C=CN=1

計算された属性

- せいみつぶんしりょう: 162.04300

- どういたいしつりょう: 162.042927438g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 218

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63

- 疎水性パラメータ計算基準値(XlogP): 0.8

じっけんとくせい

- 密度みつど: 1.25±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 107-109 ºC

- ふってん: 296.6°C at 760 mmHg

- フラッシュポイント: 133.2°C

- 屈折率: 1.536

- ようかいど: 微溶性(6.2 g/l)(25ºC)、

- すいようせい: Slightly Soluble in water (6.2 g/L) (25°C).

- PSA: 62.98000

- LogP: 0.73988

methyl 2-cyanopyridine-4-carboxylate セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302+H312+H332-H315-H319-H335

- 警告文: P261-P280-P305+P351+P338

- 危険レベル:6.1

- ちょぞうじょうけん:Inert atmosphere,Room Temperature

methyl 2-cyanopyridine-4-carboxylate 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

methyl 2-cyanopyridine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063989-25g |

Methyl 2-cyanoisonicotinate |

94413-64-6 | 98% | 25g |

¥156.00 | 2024-04-24 | |

| eNovation Chemicals LLC | D409574-25g |

2-CYANO-4-PYRIDINECARBOXYLICACIDMETHYLESTER |

94413-64-6 | 97% | 25g |

$1500 | 2023-09-04 | |

| Ambeed | A171956-500g |

Methyl 2-cyanoisonicotinate |

94413-64-6 | 98% | 500g |

$414.0 | 2025-02-26 | |

| Ambeed | A171956-1g |

Methyl 2-cyanoisonicotinate |

94413-64-6 | 98% | 1g |

$9.0 | 2025-02-26 | |

| eNovation Chemicals LLC | D631488-100g |

2-Cyano-4-pyridine carboxylic acid Methyl ester |

94413-64-6 | 97% | 100g |

$260 | 2024-06-05 | |

| Enamine | EN300-100141-25.0g |

methyl 2-cyanopyridine-4-carboxylate |

94413-64-6 | 95% | 25g |

$188.0 | 2023-05-01 | |

| abcr | AB403420-1 g |

Methyl 2-cyanopyridine-4-carboxylate; . |

94413-64-6 | 1g |

€79.50 | 2023-04-25 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QJ073-20g |

methyl 2-cyanopyridine-4-carboxylate |

94413-64-6 | 98% | 20g |

409.0CNY | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-QJ073-25g |

methyl 2-cyanopyridine-4-carboxylate |

94413-64-6 | 98% | 25g |

767CNY | 2021-05-08 | |

| Enamine | EN300-100141-10.0g |

methyl 2-cyanopyridine-4-carboxylate |

94413-64-6 | 95% | 10g |

$101.0 | 2023-05-01 |

methyl 2-cyanopyridine-4-carboxylate 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Trifluoromethanesulfonic anhydride Solvents: Chloroform ; rt; 1 h, rt

1.2 3 h, 60 °C; < 60 °C

1.3 Reagents: 4-Methylmorpholine ; 17 h, 60 °C; 60 °C → rt

1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt

1.2 3 h, 60 °C; < 60 °C

1.3 Reagents: 4-Methylmorpholine ; 17 h, 60 °C; 60 °C → rt

1.4 Reagents: Sodium bicarbonate Solvents: Water ; rt

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Acetyl chloride , Sodium nitrite Solvents: 1,4-Dioxane ; 11 h, 140 °C; 140 °C → rt

1.2 Reagents: tert-Butyl hydroperoxide , Sodium carbonate Solvents: Water ; rt

1.2 Reagents: tert-Butyl hydroperoxide , Sodium carbonate Solvents: Water ; rt

リファレンス

- Direct Transformation of Nitrogen-Containing Methylheteroarenes to Heteroaryl Nitrile by Sodium Nitrite, Organic Letters, 2022, 24(34), 6341-6345

合成方法 3

はんのうじょうけん

1.1 Reagents: Tetrabutylammonium iodide , Potassium tert-butoxide Solvents: N-Methyl-2-pyrrolidone ; 48 h, 20 - 21 °C

1.2 3 h, 65 °C

1.2 3 h, 65 °C

リファレンス

- Electrochemical reactor dictates site selectivity in N-heteroarene carboxylations, Nature (London, 2023, 615(7950), 67-72

合成方法 4

はんのうじょうけん

1.1 Catalysts: Dimethylcarbamoyl chloride Solvents: Dichloromethane ; 30 °C; 8 h, 30 °C

1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized

リファレンス

- Cost-effective synthetic method of 2-cyano-4-methyl pyridinecarboxylate using 4-cyanopyridine, China, , ,

合成方法 5

はんのうじょうけん

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Dimethylformamide ; 2.5 h, 120 °C; 120 °C → rt

1.2 Solvents: Water ; 30 min, rt

1.2 Solvents: Water ; 30 min, rt

リファレンス

- Active agent prodrugs with heterocyclic linkers, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

1.1 Reagents: Dimethyl sulfate ; rt → 70 °C; 2 h, 65 - 70 °C

1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt

1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt

リファレンス

- Preparation of azabicyclic α7 nicotinic acetylcholine agonists for the treatment of glaucoma and retinal neuropathy, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; 0.5 °C; 6 h, 0.5 °C

1.2 Reagents: Iodine , Ammonia Solvents: Water ; 3 h, 20 - 25 °C

1.2 Reagents: Iodine , Ammonia Solvents: Water ; 3 h, 20 - 25 °C

リファレンス

- Process for preparation of Topiroxostat, China, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Trifluoroacetic anhydride , Diisopropylethylamine Solvents: Ethyl acetate ; 30 °C; 4 h, 30 °C

1.2 Reagents: Water ; 1 h, 30 °C

1.3 Reagents: Potassium carbonate Solvents: Water ; neutralized

1.2 Reagents: Water ; 1 h, 30 °C

1.3 Reagents: Potassium carbonate Solvents: Water ; neutralized

リファレンス

- Preparation of Tpiroxostat crystal form I, China, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Dimethyl sulfate ; 2 h, 65 - 70 °C; cooled

1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt

1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt

リファレンス

- Preparation of N-(azabicyclyl)arylamides for therapeutic use as nicotinic acetylcholine receptor agonists, World Intellectual Property Organization, , ,

合成方法 10

はんのうじょうけん

1.1 Reagents: Dimethylcarbamoyl chloride Solvents: Toluene ; 6 h, rt → reflux; reflux → rt

1.2 Solvents: Water ; 15 min, rt

1.2 Solvents: Water ; 15 min, rt

リファレンス

- Synthesis and structural studies of new asymmetric pyridyl-tetrazole ligands for supramolecular chemistry, Tetrahedron, 2016, 72(51), 8470-8478

合成方法 11

はんのうじょうけん

1.1 Reagents: Dimethylcarbamoyl chloride Solvents: Chloroform ; overnight, 50 °C

リファレンス

- Preparation of amidobenzyl sulfone and sulfoxide derivatives as NAMPT inhibitors, World Intellectual Property Organization, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Thionyl chloride ; 3 h, rt; 2 h, rt → 45 °C; 45 °C → -5 °C

1.2 Reagents: Sodium carbonate Solvents: Dichloromethane ; pH 7 - 8

1.2 Reagents: Sodium carbonate Solvents: Dichloromethane ; pH 7 - 8

リファレンス

- Method for preparing topiroxostat using 2-cyanopyridine and hydrazine hydrate, China, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: Triethylamine Solvents: Acetonitrile ; 20 h, reflux

リファレンス

- Method for synthesizing impurity of topiroxostat, China, , ,

合成方法 14

はんのうじょうけん

1.1 Reagents: Dimethyl sulfate ; 2 h, 65 - 70 °C; cooled

1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → 25 °C; overnight, 15 - 25 °C

1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → 25 °C; overnight, 15 - 25 °C

リファレンス

- Treatment of diseases with alpha-7 NACh receptor full agonists, World Intellectual Property Organization, , ,

合成方法 15

はんのうじょうけん

1.1 Reagents: Dimethylcarbamoyl chloride Catalysts: Cuprous iodide Solvents: Acetonitrile ; 5 h, 80 °C

リファレンス

- Preparation method of 4-[5-(pyridin-4-yl)-1H-[1,2,4]triazol-3-yl]pyridine-2-carbonitrile used for treating gout and hyperuricemia, China, , ,

合成方法 16

はんのうじょうけん

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 1 h, 120 °C

リファレンス

- Preparation of tri-substituted thiazole compounds as eIF4E inhibitors and uses thereof, World Intellectual Property Organization, , ,

合成方法 17

はんのうじょうけん

1.1 Reagents: Dimethylcarbamoyl chloride Solvents: Dichloromethane ; 12 h, rt

1.2 Reagents: Potassium carbonate Solvents: Water

1.2 Reagents: Potassium carbonate Solvents: Water

リファレンス

- Preparation of five membered heterocycle-containing benzamide and nicotinamide compounds as inhibitors of histone deacetylase (HDAC) enzymes, World Intellectual Property Organization, , ,

合成方法 18

はんのうじょうけん

1.1 Reagents: Dimethyl sulfate ; rt → 70 °C; 2 h, 65 - 70 °C

1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt

1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt

リファレンス

- Preparation of N-(quinuclidinyl)heteroarylamides as nicotinic acetylcholine receptor agonists for use in combination therapy for the treatment of ADHD, World Intellectual Property Organization, , ,

合成方法 19

はんのうじょうけん

1.1 Reagents: Dimethyl sulfate ; 2 h, 65 - 70 °C

1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt

1.2 Solvents: Water ; 0 °C; 1 h, 0 °C; 0 °C → rt; overnight, rt

リファレンス

- A preparation of azabicycloalkane derivatives, useful as α7 nicotinic acetylcholine receptor (α7 nAChR) agonists, World Intellectual Property Organization, , ,

methyl 2-cyanopyridine-4-carboxylate Raw materials

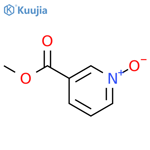

- Methyl Isonicotinate N-Oxide

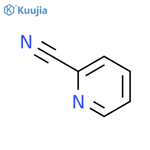

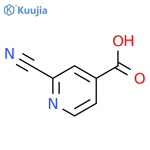

- pyridine-2-carbonitrile

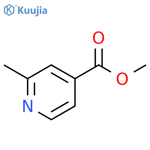

- 2-cyanopyridine-4-carboxylic acid

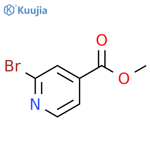

- Methyl 2-bromoisonicotinate

- methyl 2-carbamoylisonicotinate

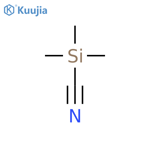

- trimethylsilanecarbonitrile

- Methyl 2-Methylisonicotinic acid

- Methyl isonicotinate

- Methyl nicotinate 1-oxide

methyl 2-cyanopyridine-4-carboxylate Preparation Products

methyl 2-cyanopyridine-4-carboxylate サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:94413-64-6)托匹司他中间体一

注文番号:LE27030041

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 13:02

価格 ($):discuss personally

methyl 2-cyanopyridine-4-carboxylate 関連文献

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

94413-64-6 (methyl 2-cyanopyridine-4-carboxylate) 関連製品

- 161233-97-2(2-cyanopyridine-4-carboxylic acid)

- 58481-14-4(2-Cyano-4-pyridinecarboxylic Acid Ethyl Ester)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)

- 1175744-50-9(1H-Indol-6-amine, 2-(4-chlorophenyl)-4-(propylsulfonyl)-)

- 2228320-83-8(2-bromo-4-2-(1-hydroxycyclopropyl)ethylphenol)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:94413-64-6)2-CYANO-4-PYRIDINE CARBOXYLIC ACID METHYL ESTER

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:94413-64-6)methyl 2-cyanopyridine-4-carboxylate

清らかである:99%

はかる:500g

価格 ($):552.0